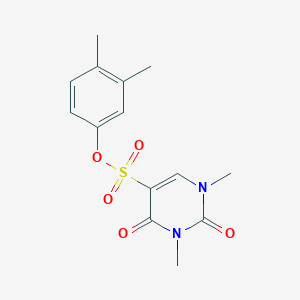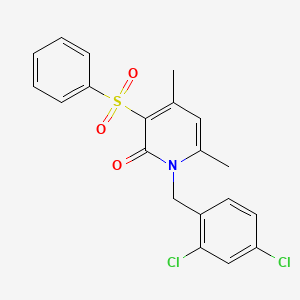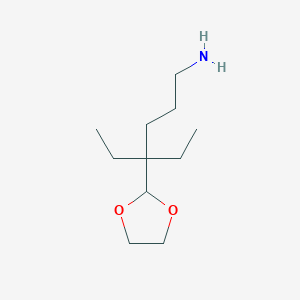![molecular formula C25H21ClN4O4S2 B2409275 methyl 4-(2-{[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)benzoate CAS No. 380342-97-2](/img/structure/B2409275.png)
methyl 4-(2-{[4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound that features a unique combination of pyridine, pyrimidine, and benzothiophene moieties
Mécanisme D'action
Target of Action
The primary target of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate is the PCSK9 protein . This protein plays a crucial role in the regulation of low-density lipoprotein (LDL) cholesterol levels in the body .
Mode of Action
Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate interacts with its target, the PCSK9 protein, by inhibiting its synthesis . This results in a decrease in LDL cholesterol levels in the body .
Biochemical Pathways
The inhibition of PCSK9 protein synthesis by Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate affects the LDL receptor pathway . This leads to an increase in the number of LDL receptors on the surface of liver cells, enhancing the uptake and clearance of LDL cholesterol from the bloodstream .
Pharmacokinetics
The pharmacokinetics of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate involve its conversion by liver carboxyesterase (CES1) to its active form . This process impacts the bioavailability of the compound, with the active drug reaching a concentration of 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .
Result of Action
The molecular and cellular effects of the action of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate include a significant reduction in plasma PCSK9 levels . This leads to a decrease in LDL cholesterol levels, which is beneficial in the management of conditions such as hypercholesterolemia .
Action Environment
The action, efficacy, and stability of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-chloropyridine-2-carboxylic acid with a benzothiophene derivative, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fibrosis and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridin-2-yl Pyrimidine Derivatives: These compounds share a similar pyridine and pyrimidine structure and exhibit comparable biological activities.
Benzothiophene Derivatives: Compounds containing the benzothiophene moiety also show similar chemical reactivity and applications.
Uniqueness
What sets Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4S2/c1-34-24(33)14-6-9-16(10-7-14)28-20(31)13-35-25-29-22-21(17-4-2-3-5-18(17)36-22)23(32)30(25)19-11-8-15(26)12-27-19/h6-12H,2-5,13H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDZDPQMTXDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=NC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)
![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)
![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)
![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)


